4-((Diphenylmethoxy)methyl)piperidine
Overview
Description
4-((Diphenylmethoxy)methyl)piperidine is a chemical compound with the molecular formula C19H23NO. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring substituted with a diphenylmethoxy group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diphenylmethoxy)methyl)piperidine typically involves the reaction of piperidine with diphenylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of diphenylmethanol. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Diphenylmethoxy)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((Diphenylmethoxy)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its antihistamine properties and potential therapeutic applications in treating allergic reactions and other conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-((Diphenylmethoxy)methyl)piperidine involves its interaction with specific molecular targets, such as histamine receptors. By competing with histamine for binding sites on these receptors, the compound can inhibit the physiological effects of histamine, leading to a reduction in allergic symptoms. The pathways involved include the inhibition of histamine-induced signaling cascades, which ultimately reduces inflammation and other allergic responses .
Comparison with Similar Compounds
Similar Compounds
Diphenylpyraline: Another antihistamine with a similar structure but different pharmacokinetic properties.
4-Benzhydryloxy-N-methylpiperidine: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
4-((Diphenylmethoxy)methyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as an effective antihistamine while also serving as a versatile intermediate in organic synthesis highlights its multifaceted applications.
Properties
IUPAC Name |
4-(benzhydryloxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSMSDMDCCVWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376198 | |
Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136647-21-7 | |
Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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